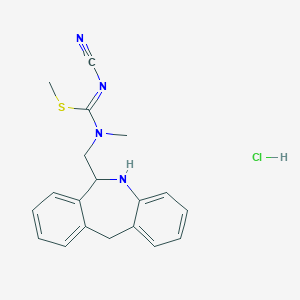
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine, also known as DMT, is a chemical compound that has been extensively studied in scientific research. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The mechanism of action of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is not fully understood, but it is believed to act on the serotonin receptor system in the brain. Specifically, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is thought to activate the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has also been found to have agonist activity at the sigma-1 receptor, which may be responsible for its antidepressant effects.
Biochemische Und Physiologische Effekte
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have a range of biochemical and physiological effects. In animal studies, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has also been found to increase levels of the antioxidant glutathione, which may protect against oxidative stress. In humans, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to induce altered states of consciousness, including mystical and spiritual experiences.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine in lab experiments is its potent and specific effects on the serotonin receptor system. This makes it a useful tool for studying the neural mechanisms of consciousness and the effects of hallucinogenic drugs. However, one limitation of using 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is its potential for abuse and its illegal status in many countries. This can make it difficult to obtain and use in lab experiments.
Zukünftige Richtungen
There are many future directions for research on 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine. One area of interest is the development of new drugs based on the structure of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine for the treatment of cancer and other diseases. Another area of interest is the study of the long-term effects of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine use on the brain and the potential for neuroplasticity. Additionally, further research is needed to understand the mechanism of action of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine and its effects on the serotonin receptor system. Finally, the potential therapeutic applications of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine in the treatment of depression, anxiety, and addiction should be further explored.
Synthesemethoden
The synthesis of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene with chloroacetonitrile in the presence of sodium hydride. The resulting product is then treated with thionyl chloride to yield 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine. This synthesis method has been optimized to produce high yields of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine with high purity.
Wissenschaftliche Forschungsanwendungen
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been widely studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have anticancer properties and has been used as a lead compound for the development of new anticancer drugs. In neuroscience, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have hallucinogenic properties and has been used to study the neural mechanisms of consciousness. In pharmacology, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have potential therapeutic applications in the treatment of depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
144332-32-1 |
|---|---|
Produktname |
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine |
Molekularformel |
C19H21ClN4S |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
methyl N'-cyano-N-(6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethyl)-N-methylcarbamimidothioate;hydrochloride |
InChI |
InChI=1S/C19H20N4S.ClH/c1-23(19(24-2)21-13-20)12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)22-18;/h3-10,18,22H,11-12H2,1-2H3;1H |
InChI-Schlüssel |
SXUWUWKJIWJESU-UHFFFAOYSA-N |
SMILES |
CN(CC1C2=CC=CC=C2CC3=CC=CC=C3N1)C(=NC#N)SC.Cl |
Kanonische SMILES |
CN(CC1C2=CC=CC=C2CC3=CC=CC=C3N1)C(=NC#N)SC.Cl |
Synonyme |
6-(N,S-dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine Fran 12 Fran-12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



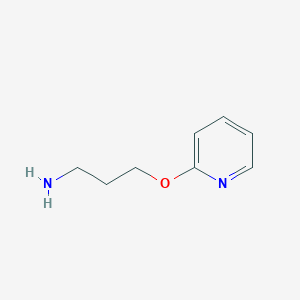
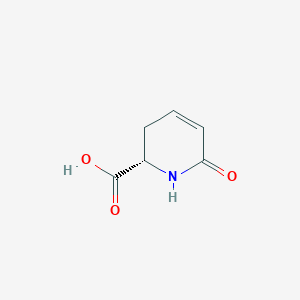
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)
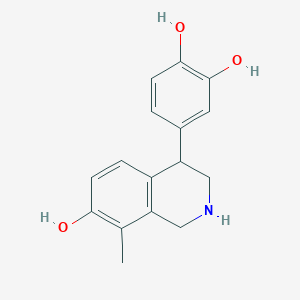
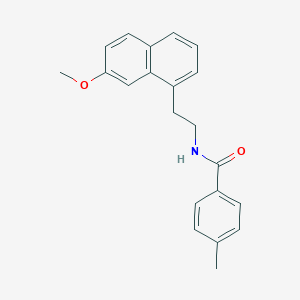
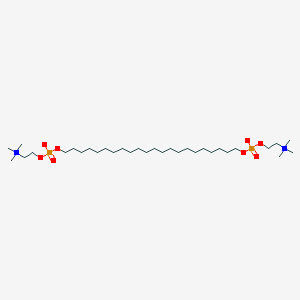
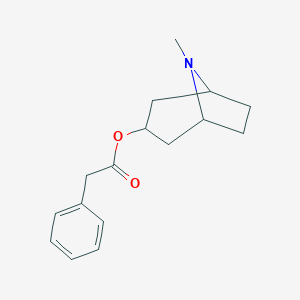
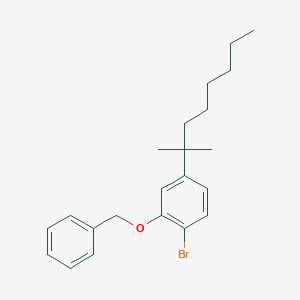
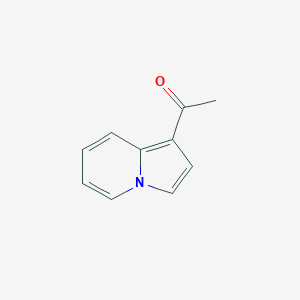
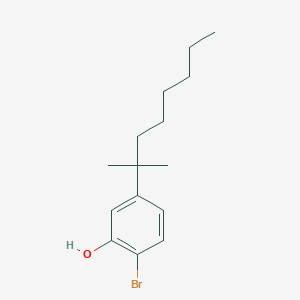
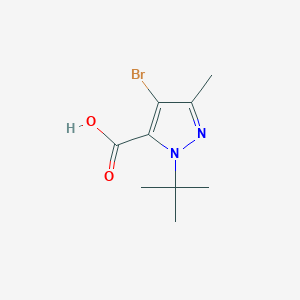
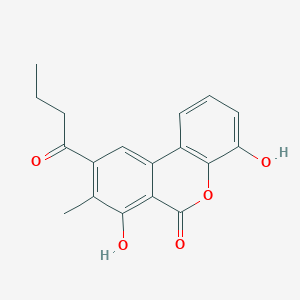
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)